Benzyl N6-(t-Boc)-L-lysinate

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Solution-phase peptide synthesis demands precise orthogonal protection to avoid deprotection conflicts and synthetic dead ends. Benzyl N6-(t-Boc)-L-lysinate HCl delivers a unique three-point orthogonal pattern unavailable from generic lysine derivatives: free α-amine (as HCl salt) for direct coupling, acid-labile Boc on the ε-amine, and benzyl ester cleavable by mild hydrogenolysis. This enables sequential, chemoselective deprotection critical for branched, cyclic, and modified peptides under Boc/Bzl strategy. • Free α-amine / Boc-ε-amine / Bzl ester - true three-way orthogonality • Enables solution-phase head-to-tail cyclization via selective Bzl ester hydrogenolysis • Room-temperature stable; eliminates cold-chain logistics costs • Serves as scaffold for ADC linker derivatives (e.g., PEG-NHS functionalization)

Molecular Formula C18H29ClN2O4
Molecular Weight 372.9 g/mol
Cat. No. B567332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl N6-(t-Boc)-L-lysinate
SynonymsH-Lys(Boc)-OBzl·HCl; N6-[(1,1-Dimethylethoxy)carbonyl]-L-lysine phenylmethyl ester monohydrochloride; (S)-benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride
Molecular FormulaC18H29ClN2O4
Molecular Weight372.9 g/mol
Structural Identifiers
InChIInChI=1S/C18H28N2O4.ClH/c1-18(2,3)24-17(22)20-12-8-7-11-15(19)16(21)23-13-14-9-5-4-6-10-14;/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22);1H/t15-;/m0./s1
InChIKeyUIKRZZLJIDUJIB-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl N6-(t-Boc)-L-lysinate: Orthogonal Building Block


Benzyl N6-(t-Boc)-L-lysinate, commonly supplied as its hydrochloride salt (H-Lys(Boc)-OBzl·HCl, CAS 133170-57-7), is a selectively protected L-lysine derivative employed as a building block in peptide synthesis [1]. It features an orthogonal protection scheme where the α-amino group is free (as the ammonium salt), the ε-amino side chain is protected with an acid-labile tert-butyloxycarbonyl (Boc) group, and the C-terminal carboxyl is protected as a benzyl (Bzl) ester, which is cleavable by hydrogenolysis or strong acid [2]. This precise arrangement enables sequential, controlled deprotection and coupling at the α-amine while the ε-amine remains inert, facilitating the construction of branched, cyclic, and modified peptides [3].

1 Free α-amine for direct coupling
2 Boc-protected ε-amine inert during synthesis
3 Benzyl ester cleavable by hydrogenolysis

Why Substituting Benzyl N6-(t-Boc)-L-lysinate Fails


The value of Benzyl N6-(t-Boc)-L-lysinate lies in its precise and unique orthogonal protection pattern, which cannot be replicated by closely related lysine derivatives. Using an alternative, such as a derivative with both amino groups protected (e.g., Boc-Lys(Boc)-OBzl) or with a different C-terminal ester (e.g., methyl ester), fundamentally alters the available synthetic sequence and introduces significant risks. A fully protected derivative prevents direct α-amine coupling and requires an additional deprotection step. Substituting the benzyl ester with a methyl ester eliminates the option for mild, chemoselective C-terminal deprotection via hydrogenolysis, as methyl esters require basic hydrolysis which is incompatible with many peptides and can cause side reactions [1]. Furthermore, relying on a lysine derivative with the ε-amine protected by a different group, such as Cbz (Z) or Fmoc, changes the required deprotection conditions and can lead to orthogonality conflicts with other protecting groups in the target peptide sequence . The specific combination of a free α-amine, a Boc-protected ε-amine, and a hydrogenolytically-cleavable benzyl ester is not an interchangeable commodity; it is a strategic tool for enabling specific synthetic routes.

Fully protected derivatives
Boc-Lys(Boc)-OBzl blocks direct α-amine coupling, requiring an extra deprotection step that alters the synthetic sequence.
Methyl ester substitution
Methyl esters require basic hydrolysis instead of hydrogenolysis, risking epimerization or side reactions with other protecting groups.
Different ε-protecting group
Cbz or Fmoc on the ε-amine change deprotection conditions and may cause orthogonality conflicts with other protecting groups in the sequence.

Evidence: Benzyl N6-(t-Boc)-L-lysinate vs. Alternatives


Benzyl vs. Methyl Ester: Orthogonal Deprotection

Benzyl N6-(t-Boc)-L-lysinate features a C-terminal benzyl (Bzl) ester, which can be cleaved chemoselectively by catalytic hydrogenolysis (H2, Pd/C) under neutral conditions [1]. This is a critical advantage over analogous lysine derivatives with methyl (OMe) or ethyl (OEt) esters. These alkyl esters require basic hydrolysis (e.g., aq. NaOH), which is a harsher, non-orthogonal condition that can cause epimerization, cleavage of other base-sensitive protecting groups (e.g., Fmoc), or side reactions in complex molecules .

Benzyl vs. Methyl Ester
Reported
Orthogonal (hydrogenolysis) vs. non-orthogonal (base hydrolysis)
Supports orthogonal C-terminal deprotection in presence of acid/base-labile groups
Hydrogenolysis required; base-sensitive groups remain intact
Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Boc/Bzl vs. Fmoc/tBu in Cyclic Peptide Synthesis

In a comparative study of cyclization strategies for head-to-tail cyclic viral epitope analogs, a synthetic scheme combining Boc, Bzl, and OFm protections was found to be more promising than a scheme using Fmoc, tBu, and OAI protections [1]. While the Boc/Bzl/OFm strategy initially suffered from high epimerization during esterification, this was solved by using the cesium salt of Boc-Asp-OFm. With this improvement, the Boc/Bzl/OFm method became the method of choice for preparing cyclic head-to-tail peptides in satisfactory yields and with minimal purification [1].

Boc/Bzl vs. Fmoc/tBu Cyclization
Class-level
Reported improved scalability and yield after optimization; became method of choice for head-to-tail cyclic peptides
Supports Boc/Bzl strategy for cyclic peptide synthesis with scale-up potential
Class-level inference; model epitope system specific
Cyclic Peptides Solid-Phase Peptide Synthesis Epimerization

Hypusine Reagent Synthesis with Boc/Bzl Orthogonality

The synthesis of an orthogonally protected hypusine reagent demonstrates the utility of the Boc/Bzl protection scheme. The reagent was synthesized from Cbz-Lys-OBzl and (R)-3-hydroxypyrrolidin-2-one in an overall yield of 27% after seven steps [1]. Critically, the side-chain protecting groups (Boc and t-Bu) were found to be fully compatible with standard Fmoc chemistry and could be readily removed during the peptide cleavage step [1]. This highlights the utility of Boc-protected lysine benzyl ester derivatives as building blocks for complex, modified amino acids.

Hypusine Reagent Synthesis
Class-level
Boc and tBu groups fully compatible with Fmoc SPPS; removed during cleavage
Demonstrates utility for hybrid Boc/Fmoc synthesis strategies
7-step synthesis, 27% overall yield reported
Hypusine Orthogonal Protection Fmoc Compatibility

Tosylate Salt for Enhanced Solubility

Benzyl N6-(t-Boc)-L-lysinate is available as a free base and various salts, with the hydrochloride being the most common. An alternative salt, N6-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate (H-Lys(Z)-OBzl·TosOH, CAS 16964-83-3), is a related derivative with a Cbz (Z) protecting group instead of Boc . The tosylate (p-toluenesulfonate) salt form offers improved crystallinity and solubility characteristics in organic solvents compared to the corresponding hydrochloride or free base .

Tosylate Salt Solubility
Class-level
Tosylate salt may offer enhanced solubility in organic solvents vs. hydrochloride
Salt selection may influence reaction concentration optimization
Solubility profile requires experimental verification
Amino Acid Derivatives Solubility Peptide Synthesis Reagents

Room Temperature Storage Stability

Benzyl N6-(t-Boc)-L-lysinate hydrochloride is reported to be stable at room temperature when kept dry and cool, simplifying long-term storage and shipping logistics compared to many other protected amino acid derivatives . This contrasts with the recommendation for some related compounds, such as Boc-Lys-Obzl HCl, which are recommended for storage at 2-8°C . The ability to store the compound at ambient temperature reduces reliance on cold-chain logistics, lowering procurement and storage costs.

Storage Stability
Data to verify
Reported stable at room temperature when kept dry and cool
May simplify storage and shipping logistics
Source-specific review recommended
Stability Storage Conditions Reagent Handling

Benzyl N6-(t-Boc)-L-lysinate Applications


Cyclic Peptide Synthesis via Boc/Bzl Orthogonality

Benzyl N6-(t-Boc)-L-lysinate is a critical building block for the solution-phase synthesis of cyclic and constrained peptides using a Boc/Bzl protection strategy. Its free α-amine can be coupled to a growing peptide chain, while the Boc-protected ε-amine and benzyl ester remain intact. Subsequent selective deprotection of the benzyl ester via hydrogenolysis allows for cyclization, followed by final global deprotection with strong acid. This approach was demonstrated to be superior to Fmoc-based methods for certain head-to-tail cyclic peptide analogs, providing better scalability and yields [1].

Branched Peptides via ε-Amine Functionalization

The orthogonal protection of Benzyl N6-(t-Boc)-L-lysinate allows for the site-specific functionalization of the lysine ε-amine after the α-amine has been incorporated into a peptide backbone. For example, in the synthesis of the orthogonally protected hypusine reagent, a Boc/Bzl-protected lysine derivative was used as a starting material to build a complex, modified amino acid fully compatible with Fmoc SPPS [2]. This demonstrates the compound's utility in creating building blocks for constructing branched, labeled, or otherwise modified peptides.

Multifunctional ADC Linker Precursor

While not the final linker itself, the core structure of Benzyl N6-(t-Boc)-L-lysinate serves as the foundational scaffold for more advanced reagents. Derivatives like Benzyl N1-[PEG1-NHS]-N6-(t-Boc)-L-lysinate are directly synthesized from it and are used as multifunctional linkers in Antibody-Drug Conjugates (ADCs) . The t-Boc protection on the lysine ε-amine provides a handle for further modification or for controlling the release of an active payload, making it a versatile starting material in bioconjugation chemistry R&D.

Solution-Phase Synthesis with Simplified Logistics

For research groups and CDMOs focused on solution-phase peptide synthesis, Benzyl N6-(t-Boc)-L-lysinate offers a practical advantage due to its room-temperature stability . This simplifies storage and shipping compared to building blocks requiring cold-chain logistics, reducing overhead and ensuring the reagent's integrity upon arrival. This is a tangible, cost-saving benefit for high-throughput or large-scale synthetic operations.

Application
Selection Property
Validation Focus
Cyclic peptide synthesis
Orthogonal Boc/Bzl deprotection sequence
Scalability and yield endpoints in cyclic peptide assembly
Branched / modified peptides
ε-amine functionalization after α-amine coupling
Compatibility with Fmoc SPPS workflows
ADC linker precursor research
Orthogonal protection for further derivatization
Bioconjugation intermediate integrity
Ambient-stable building block procurement
Room-temperature storage stability
Integrity verification upon ambient shipment

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